Molecular Weight and Lipophilicity (XLogP3) vs. Pyrimidine Analog (CAS 2034498-42-3)
The target compound has a molecular weight of 328.4 g/mol and a calculated XLogP3 of 3.0, falling within favorable drug-like space [1]. The close pyrimidine analog (CAS 2034498-42-3), where the pyridine is replaced by pyrimidine, has a molecular weight of 329.4 g/mol and is expected to exhibit lower lipophilicity due to the additional nitrogen atom; published data for this analog reports a XLogP of 2.8 . The 0.2 unit logP difference shifts the target compound's predicted membrane permeability and solubility profile, making it potentially more suitable for CNS-targeted programs where a slightly higher logP is desired.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine; XLogP = 2.8 (estimated) |
| Quantified Difference | ΔXLogP = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
A 0.2 logP difference can alter CNS MPO scores and affect blood-brain barrier penetration predictions, directly influencing compound selection for neuroscience or oncology programs with brain metastasis indications.
- [1] PubChem. (2021). Computed Properties for CID 119100721. National Center for Biotechnology Information. View Source
